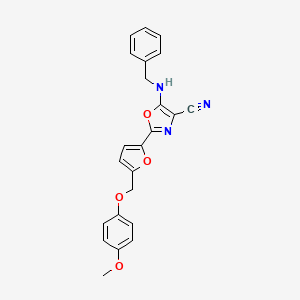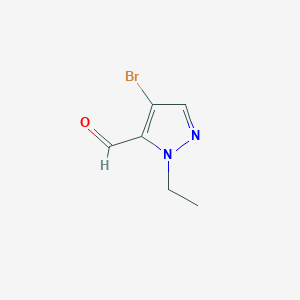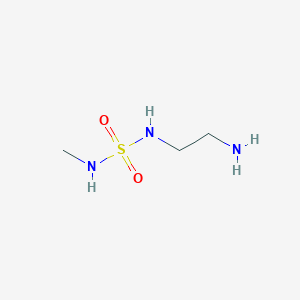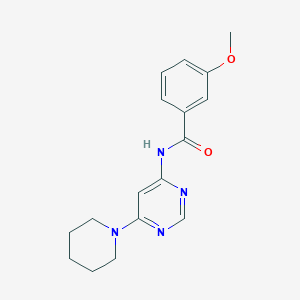
(3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)(2-methoxyphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule with a pyrimidine ring, a piperidine ring, and a phenyl ring. Pyrimidine is a basic aromatic ring structure found in many important biomolecules, including DNA and RNA. Piperidine is a heterocyclic organic compound, which is often used as a building block in the synthesis of organic compounds. The phenyl group is a common substituent in organic chemistry, often used to impart particular chemical properties to the molecule .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography or NMR spectroscopy . These techniques can provide detailed information on the arrangement of atoms in the molecule and the nature of the chemical bonds.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its molecular structure. For example, the presence of polar functional groups can affect its solubility in different solvents .Applications De Recherche Scientifique
- Pyrimidine derivatives often exhibit antibacterial effects. Researchers have explored the antimicrobial potential of Compound 3 against various bacterial strains. Its mechanism of action and efficacy in inhibiting bacterial growth could be valuable for drug development .
- Pyrimidine analogs have demonstrated promising anticancer properties. Investigating Compound 3’s impact on cancer cell lines, understanding its mode of action, and assessing its selectivity could provide insights for cancer therapy .
- Inflammation plays a crucial role in various diseases. Compound 3 might possess anti-inflammatory properties. Researchers could explore its impact on inflammatory pathways and evaluate its potential as an anti-inflammatory agent .
- Antioxidants protect cells from oxidative stress. Investigating whether Compound 3 exhibits antioxidant activity, its radical-scavenging ability, and potential protective effects against oxidative damage would be valuable .
- Pyrimidine-based compounds have been used as herbicides. Researchers could assess whether Compound 3 inhibits plant growth or affects specific metabolic pathways, contributing to herbicidal activity .
- Compound 3’s structure suggests it could be a corrosion inhibitor. Researchers might explore its effectiveness in protecting metals (e.g., mild steel) from corrosion in acidic environments .
Antibacterial Properties
Anticancer Activity
Anti-Inflammatory Effects
Antioxidant Potential
Herbicide Development
Corrosion Inhibition
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
[3-(4,6-dimethylpyrimidin-2-yl)oxypiperidin-1-yl]-(2-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-13-11-14(2)21-19(20-13)25-15-7-6-10-22(12-15)18(23)16-8-4-5-9-17(16)24-3/h4-5,8-9,11,15H,6-7,10,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIYTVKMYLKPVSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCCN(C2)C(=O)C3=CC=CC=C3OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)(2-methoxyphenyl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(4-fluorophenyl)-1-methyl-N-(2-(4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl)ethyl)-1H-pyrazole-5-carboxamide](/img/structure/B3012981.png)

![N-[(2-methoxyphenyl)methyl]-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide](/img/structure/B3012983.png)




![2-[1-(1-Methyl-2-propan-2-ylimidazol-4-yl)sulfonylpiperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B3012992.png)


![[(Z)-[[2-(4-methoxyphenyl)cyclopropyl]-phenylmethylidene]amino] 4-methoxybenzoate](/img/structure/B3012999.png)
